ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
CAS No.: 1171552-15-0
Cat. No.: VC11921231
Molecular Formula: C11H12N4O3S
Molecular Weight: 280.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171552-15-0 |
|---|---|
| Molecular Formula | C11H12N4O3S |
| Molecular Weight | 280.31 g/mol |
| IUPAC Name | ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H12N4O3S/c1-3-18-10(17)7-6-19-11(13-7)14-9(16)8-4-5-12-15(8)2/h4-6H,3H2,1-2H3,(H,13,14,16) |
| Standard InChI Key | XXUUZFGVVYVQPQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features:
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Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.
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Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, methyl-substituted at position 1.
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Amide linkage: Connects the thiazole’s C2 position to the pyrazole’s C3 carbonyl group.
IUPAC Name: Ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate .
Spectroscopic and Computational Data
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X-ray crystallography: Limited data available, but analogous structures suggest planar geometry with intramolecular hydrogen bonding .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically:
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Formation of the thiazole core: Cyclization of thiourea derivatives with α-halo ketones .
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Amide bond formation: Coupling the thiazole intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid using carbodiimide reagents.
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Esterification: Introduction of the ethyl ester group via acid-catalyzed reaction with ethanol .
Optimized Conditions:
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Use of triethylamine in ethanol under reflux yields high-purity product (reported purity >95%).
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One-pot methods, as described in CN102079732B, reduce intermediate isolation steps .
Characterization Techniques
Spectroscopic Analysis
| Technique | Key Findings | Reference |
|---|---|---|
| NMR | : δ 1.35 (t, 3H, CH), 3.90 (s, 3H, N-CH), 4.30 (q, 2H, OCH) | |
| IR | Peaks at 1720 cm (C=O ester), 1665 cm (C=O amide) | |
| Mass Spectrometry | Molecular ion peak at m/z 280.31 (M) |
Biological Activities
Structure-Activity Relationships (SAR)
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Thiazole substitution: Electron-withdrawing groups (e.g., esters) improve bioavailability.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
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Kinase inhibition: Analogous compounds inhibit mTOR, a target in non-small cell lung cancer .
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Antitubercular agents: Pyrazole-thiazole hybrids show MIC = 6.25 µg/mL against Mycobacterium tuberculosis .
Agricultural Chemistry
Related Compounds and Analogues
Future Research Directions
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